6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a type of quinolone, a class of compounds that are widely used in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . This indicates that the compound has a quinoline core structure with a carboxylic acid group at the 2-position, a keto group at the 4-position, and a methyl group at the 6-position .Physical And Chemical Properties Analysis
The molecular weight of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 203.2 . The compound is a powder at room temperature .Scientific Research Applications
- Quinoline derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
- Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
- 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
Pharmaceutical Research
Synthesis of Heterocycles
Antimicrobial Activity
- A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
- This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
- This may also be adaptable for the derivatization of other less reactive carboxylate species .
- 4-Oxo-1,4-dihydroquinoline Carboxylic Acid is a novel HIV-1 integrase strand transfer inhibitor .
- This compound could potentially be used in the treatment of HIV .
Green and Efficient Synthetic Methodology
HIV-1 Integrase Strand Transfer Inhibitor
Efficient Synthesis of Heterocycles
- Quinolines are known to exhibit important biological activities, such as antimalarial .
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines have been used extensively in the treatment of various conditions such as urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- They also exhibit antidepressant, anticonvulsant, and antiviral effects .
Antimalarial and Antimicrobial Activity
Antidepressant, Anticonvulsant, and Antiviral Effects
Anti-inflammatory and Antioxidant Effects
Safety And Hazards
properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252271 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
CAS RN |
35975-55-4, 130064-09-4 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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